butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-7-yl moiety substituted with a butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding chromen-7-yl derivative. One common method involves the reaction of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with butyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-7-yl moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the chloro substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives .
Scientific Research Applications
Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Mechanism of Action
The mechanism of action of butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The chromen-7-yl moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: This compound has a similar structure but with an ethyl group instead of a propyl group.
Tert-butyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: This compound features a tert-butyl group instead of a butyl group.
Uniqueness
Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group and the chloro substituent can enhance its antimicrobial properties compared to similar compounds .
Properties
Molecular Formula |
C19H23ClO5 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
butyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C19H23ClO5/c1-4-6-8-23-18(21)11-24-17-10-16-14(9-15(17)20)12(3)13(7-5-2)19(22)25-16/h9-10H,4-8,11H2,1-3H3 |
InChI Key |
PBFXOEUWFXBGRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C2C(=C(C(=O)OC2=C1)CCC)C)Cl |
Origin of Product |
United States |
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